molecular formula C9H14N2O2S B13779764 Benzenesulfonamide, 2-amino-N,N,4-trimethyl- CAS No. 79-67-4

Benzenesulfonamide, 2-amino-N,N,4-trimethyl-

Cat. No.: B13779764
CAS No.: 79-67-4
M. Wt: 214.29 g/mol
InChI Key: UVRANZYRVDBFIF-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2-amino-N,N,4-trimethyl- is an organic compound with the molecular formula C9H13NO2S. This compound is a derivative of benzenesulfonamide, characterized by the presence of amino and trimethyl groups. It is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 2-amino-N,N,4-trimethyl- typically involves the reaction of benzenesulfonyl chloride with 2-amino-N,N,4-trimethylaniline under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2-amino-N,N,4-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, 2-amino-N,N,4-trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 2-amino-N,N,4-trimethyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various physiological effects, such as reduced tumor growth in cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 2-amino-N,N,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a selective enzyme inhibitor sets it apart from other similar compounds .

Properties

79-67-4

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

2-amino-N,N,4-trimethylbenzenesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-7-4-5-9(8(10)6-7)14(12,13)11(2)3/h4-6H,10H2,1-3H3

InChI Key

UVRANZYRVDBFIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(C)C)N

Origin of Product

United States

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